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Compound of Interest

Compound Name: alpha-Cam

Cat. No.: B037511

An in-depth exploration of the discovery, characterization, and historical significance of the
Activated Leukocyte Cell Adhesion Molecule (ALCAM/CD166) for researchers, scientists, and
drug development professionals.

This technical guide provides a comprehensive overview of the discovery and history of the
CD166 antigen, also known as Activated Leukocyte Cell Adhesion Molecule (ALCAM). From its
initial identification as a ligand for CD6 to its current status as a key molecule in diverse
physiological and pathological processes, this document details the pivotal experiments,
guantitative data, and signaling pathways that have shaped our understanding of this important
cell surface glycoprotein.

Discovery and Initial Characterization

The journey to uncover the identity and function of CD166 began with investigations into the
interactions of the T-cell surface receptor, CD6. This led to the discovery of a 100-kDa ligand
on thymic epithelial cells.

Identification as a CD6 Ligand through Expression
Cloning

The breakthrough in identifying this ligand came in 1995 through expression cloning.[1][2]
Researchers utilized a cDNA library from a human thymic epithelial cell line, which was known
to bind to CD6. The core of this experimental approach was to transfect COS cells (a monkey
kidney cell line) with pools of cDNA clones from this library. The transfected cells that
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expressed the CD6 ligand on their surface were then identified by their ability to bind to a
soluble form of CD6 (a CD6-immunoglobulin fusion protein, CD6-Rg).

This process of iterative screening and subdivision of the cDNA pools ultimately led to the
isolation of a single cDNA clone that conferred CD6 binding activity to the transfected COS
cells.[1][2] The protein encoded by this cDNA was named Activated Leukocyte Cell Adhesion
Molecule (ALCAM) due to its expression on activated leukocytes.[1] It was later designated as
CD166 (Cluster of Differentiation 166).

Early Structural and Biochemical Characterization

Initial biochemical analyses revealed that CD166 is a type | transmembrane glycoprotein with a
molecular weight of approximately 100-105 kDa when fully glycosylated, and a core protein of
about 65 kDa.[2] Structurally, it was identified as a member of the immunoglobulin superfamily
(IgSF), characterized by five extracellular immunoglobulin-like domains: two N-terminal
variable-type (V) domains and three membrane-proximal constant-type (C2) domains.[3] The
gene encoding human ALCAM was mapped to chromosome 3g13.1-q13.2.[1][4]

Quantitative Data

The following tables summarize key quantitative data related to CD166 interactions and its
expression in cancer.

Binding Affinities

The interaction of CD166 with its binding partners is characterized by distinct affinities, which
are crucial for its biological functions.

Interacting Dissociation
Off-rate (koff) Method Reference
Molecules Constant (KD)

Surface Plasmon
Human CD166 -

0.4-1.0 uM >0.4-0.63 s-1 Resonance [5][6]
Human CD6
(SPR)
Human CD166 - Surface Plasmon
Human CD166 29-48 uM >5.3s-1 Resonance [5][6]
(Homophilic) (SPR)
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CD166 Expression in Digestive System Cancers

Immunohistochemical studies have revealed varying levels of CD166 expression in different
cancers of the digestive system, with correlations to clinicopathological features.

Correlation
Number of CD166 with
Cancer Type . . L Reference
Patients Positive (%) Clinicopatholo

gical Features

Associated with

Colorectal more advanced
405 40.5 [71[8]

Cancer T category and

N-positive status.

Associated with

Pancreatic 12.2 (high _
98 ] perineural 9]
Cancer expression) ] )
invasion.
o Higher levels of
Significantly ) )
) > ) circulating
Gastric Cancer Not Specified higher than ) [10]
i ALCAM in
control tissues )
patients.

Increase seen

Increased in with nodal
Esophageal - ]
Not Specified SCC compared metastasis and [10]
Cancer ] o
to control tissues  late clinical

stages.

Prognostic Significance of CD166 Expression in Various
Cancers

The expression of CD166 has been investigated as a prognostic marker in several
malignancies, with its cellular localization (membranous vs. cytoplasmic) often having distinct
implications.
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o Prognostic
Cancer Type Finding L Reference
Implication
Cytoplasmic positive Associated with worse
Colorectal Cancer . )
staining 5-year overall survival.
Correlated with
] o unfavorable cancer-
High expression in -
Cutaneous Melanoma ) specific overall [11]
primary tumor _ _
survival and disease-
free survival.
Not significantly
) ) ] associated with
Pancreatic Cancer High expression o [9]
prognosis in one
study.
Cytoplasmic staining Prognostic factor for
Ovarian Cancer or loss of membrane patients with ovarian [10]
staining cancetr.
Independent
Membrane ALCAM )
Lung Cancer o prognostic factor for
staining (44.9% of [10]

(NSCLC)

cases)

shorter overall

survival.

Key Experimental Protocols

This section provides detailed methodologies for the foundational experiments used in the

discovery and characterization of CD166. These are generalized protocols based on standard

laboratory practices and should be optimized for specific experimental conditions.

Expression Cloning of ALCAM/CD166

This protocol outlines the general steps for identifying a cDNA encoding a cell surface ligand

through expression cloning.

e cDNA Library Construction:

© 2025 BenchChem. All rights reserved.

4/13

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3733726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4489046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4164537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8533996/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8533996/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Extract total RNA from a cell line known to express the ligand of interest (e.g., human
thymic epithelial cells for the CD6 ligand).

o Purify mRNA using oligo(dT) cellulose chromatography.
o Synthesize double-stranded cDNA using reverse transcriptase and DNA polymerase.
o Ligate the cDNA into a suitable eukaryotic expression vector (e.g., pPCDM83).

o Transform the ligation mixture into E. coli to generate a cDNA library.

o Transfection of COS Cells:
o Plate COS-7 cells in tissue culture dishes.

o Transfect the cells with pools of plasmid DNA from the cDNA library using a suitable
method (e.g., DEAE-dextran or lipofection).

o Allow 48-72 hours for protein expression.
e Screening for Ligand Expression (Panning):

o Prepare a soluble, tagged form of the receptor (e.g., CD6-Rg, a fusion protein of the
extracellular domain of CD6 and the Fc portion of human IgG).

o Incubate the transfected COS cells with the soluble receptor.
o Wash the cells to remove unbound receptor.

o Detect bound receptor using a labeled secondary antibody that recognizes the tag (e.g.,
FITC-conjugated anti-human IgG).

o Identify and isolate positive cells (those expressing the ligand) using fluorescence-
activated cell sorting (FACS) or by adherence to receptor-coated plates.

¢ Isolation of the cDNA Clone:

o Recover the plasmid DNA from the positive COS cells.
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o Transform the recovered plasmid DNA into E. coli to amplify the plasmids.

o Repeat the transfection and screening process with smaller pools of plasmids until a
single cDNA clone that confers binding activity is isolated.

e Sequence Analysis:

o Sequence the isolated cDNA clone to determine the nucleotide and predicted amino acid
sequence of the ligand protein.

Western Blotting for CD166 Detection

This protocol describes the detection of CD166 protein in cell lysates.
e Sample Preparation:

Harvest cells and wash with ice-cold PBS.

o

[¢]

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

[¢]

Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

[e]

Mix the lysate with Laemmli sample buffer and boil for 5 minutes to denature the proteins.
[12]

o SDS-PAGE:
o Load equal amounts of protein (e.g., 20-30 ug) into the wells of a polyacrylamide gel.
o Run the gel at a constant voltage until the dye front reaches the bottom.[12]

» Protein Transfer:

o Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using
a wet or semi-dry transfer apparatus.[13]

¢ Immunodetection:
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o Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for
1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
[13]

o Incubate the membrane with a primary antibody specific for CD166, diluted in blocking
buffer, overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody that recognizes the primary antibody for 1 hour at room temperature.

o Wash the membrane three times with TBST.

» Detection:
o Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

o Expose the membrane to X-ray film or use a digital imaging system to visualize the protein
bands.

Flow Cytometry for Cell Surface CD166 Expression

This protocol is for analyzing the expression of CD166 on the surface of cells in suspension.
e Cell Preparation:

o Harvest cells and wash with ice-cold FACS buffer (e.g., PBS with 1% BSA and 0.1%
sodium azide).

o Resuspend the cells to a concentration of 1 x 106 cells/100 pL in FACS buffer.
o Fc Receptor Blocking:

o Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse
cells or human Fc block) for 15 minutes at 4°C to prevent non-specific antibody binding.

e Antibody Staining:
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o Add a fluorochrome-conjugated primary antibody specific for CD166 to the cells.
o Incubate for 30 minutes at 4°C in the dark.

o Wash the cells twice with FACS buffer by centrifugation.

o Data Acquisition:
o Resuspend the cells in FACS buffer.

o Analyze the cells on a flow cytometer, acquiring data on a sufficient number of events
(e.g., 10,000-50,000).

o Data Analysis:
o Gate on the cell population of interest based on forward and side scatter properties.

o Analyze the fluorescence intensity of the CD166 staining to determine the percentage of
positive cells and the mean fluorescence intensity.

Cell Adhesion Assay

This protocol outlines a method to assess CD166-mediated cell adhesion.
e Plate Coating:

o Coat the wells of a 96-well plate with a purified, soluble form of a CD166 binding partner
(e.g., CD6-Rg) or with a CD166-Fc fusion protein for homophilic adhesion studies.

o Incubate for 2 hours at room temperature or overnight at 4°C.
o Wash the wells with PBS.

o Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room
temperature.[14]

o Cell Preparation:

o Harvest the cells to be tested for adhesion.
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o Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.

o Resuspend the cells in a suitable assay medium.

» Adhesion Incubation:

o Add the labeled cells to the coated wells.

o Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
e Washing:

o Gently wash the wells to remove non-adherent cells. The stringency of the washing steps
can be adjusted to modulate the assay.

e Quantification:

o Quantify the number of adherent cells by measuring the fluorescence in each well using a
fluorescence plate reader.

o Alternatively, lyse the adherent cells and measure the fluorescence of the lysate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key
signaling interactions and experimental workflows related to CD166.
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Caption: CD166 mediates both heterophilic and homophilic cell-cell interactions.
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Caption: Workflow for the expression cloning of ALCAM/CD166.
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Conclusion

The discovery of CD166/ALCAM as a ligand for CD6 marked a significant step forward in our
understanding of T-cell biology and cell-cell adhesion. From its initial characterization using
expression cloning and biochemical methods, CD166 has emerged as a molecule with diverse
and critical roles in development, immunity, and cancer. The quantitative data on its binding
affinities and expression patterns, coupled with detailed experimental protocols, provide a solid
foundation for future research. The continued exploration of CD166 signaling pathways and its
functions in various disease contexts holds great promise for the development of novel
therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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